N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide
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Overview
Description
N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the furan and oxazole rings. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The oxazole ring is often formed via the cyclization of α-haloketones with amides or nitriles.
Once the furan and oxazole rings are prepared, they are linked through a methyl group, which is then attached to the cyclopropanecarboxamide moiety. This final step usually involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to form oxazolines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like triethylamine and are conducted at elevated temperatures.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of oxazolines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,6-difluorobenzene-1-sulfonamide
- N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2-phenoxypropanamide
Uniqueness
N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide stands out due to its combination of a cyclopropane ring with both furan and oxazole rings This unique structure imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds
Properties
IUPAC Name |
N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8-13(9(2)19-16-8)12-6-5-11(18-12)7-15-14(17)10-3-4-10/h5-6,10H,3-4,7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMDBBLURYDYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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